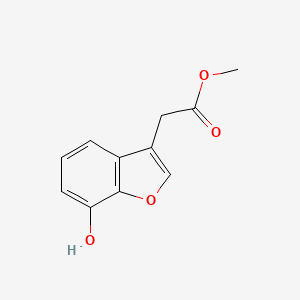
2-羟乙基 2-溴异丁酸酯
概述
描述
2-Hydroxyethyl 2-bromoisobutyrate is a versatile organic compound with the molecular formula C6H11BrO3 and a molecular weight of 211.05 g/mol. It is commonly used as an initiator in Atom Transfer Radical Polymerization (ATRP) for creating hydroxy-functionalized telechelic polymers. This compound is also known by its synonyms: ATRP hydroxy initiator, HEBIB, and HO-BriBu.
科学研究应用
2-Hydroxyethyl 2-bromoisobutyrate is widely used in scientific research due to its unique properties and versatility. Its applications span across various fields:
Chemistry: It is extensively used as an initiator in ATRP for synthesizing polymers with controlled molecular weights and architectures.
Biology: The compound is employed to modify surfaces, particles, or biomolecules, enhancing their functionality and biocompatibility.
Medicine: It is utilized in the development of drug delivery systems and biomaterials for medical applications.
Industry: The compound finds use in the production of coatings, adhesives, and other industrial materials.
作用机制
Target of Action
The primary target of 2-Hydroxyethyl 2-bromoisobutyrate is the initiation of Atom Transfer Radical Polymerization (ATRP) for the creation of hydroxy functionalized telechelic polymers . This compound can also be used to modify carboxylate- or isocyanate- modified surfaces, particles, or biomolecules .
Mode of Action
2-Hydroxyethyl 2-bromoisobutyrate acts as an initiator in the ATRP process . It interacts with its targets by donating a bromine atom, which initiates the polymerization process . The resulting change is the formation of hydroxy functionalized telechelic polymers .
Biochemical Pathways
The affected pathway is the Atom Transfer Radical Polymerization (ATRP) pathway . The downstream effects include the creation of hydroxy functionalized telechelic polymers . These polymers can be further used in various applications, including the modification of surfaces, particles, or biomolecules .
Result of Action
The molecular effect of 2-Hydroxyethyl 2-bromoisobutyrate’s action is the formation of hydroxy functionalized telechelic polymers . On a cellular level, these polymers can interact with various biomolecules, potentially altering their properties or functions .
生化分析
Biochemical Properties
2-Hydroxyethyl 2-bromoisobutyrate can be used to modify carboxylate- or isocyanate-modified surfaces, particles, or biomolecules
Cellular Effects
Given its role as an ATRP initiator, it may influence cell function by initiating the polymerization of certain molecules within the cell .
Molecular Mechanism
The molecular mechanism of 2-Hydroxyethyl 2-bromoisobutyrate is primarily related to its role as an ATRP initiator. ATRP is a type of controlled/living radical polymerization that allows for the synthesis of polymers with well-defined structures .
Temporal Effects in Laboratory Settings
As an ATRP initiator, it may have long-term effects on the polymerization processes it initiates .
Metabolic Pathways
Given its role as an ATRP initiator, it may be involved in the metabolic pathways related to polymer synthesis .
Transport and Distribution
As an ATRP initiator, it may be transported to sites where polymerization processes are occurring .
Subcellular Localization
Given its role as an ATRP initiator, it may be localized to sites within the cell where polymerization processes are occurring .
准备方法
Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl 2-bromoisobutyrate can be synthesized through the reaction of 2-bromoisobutyric acid with ethylene oxide under controlled conditions. The reaction typically involves the use of a strong base, such as sodium hydroxide, to facilitate the nucleophilic attack of ethylene oxide on the carboxyl group of 2-bromoisobutyric acid.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve consistent product quality.
化学反应分析
Types of Reactions: 2-Hydroxyethyl 2-bromoisobutyrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions are carried out using strong nucleophiles such as sodium azide (NaN3) or potassium iodide (KI) in polar aprotic solvents.
Major Products Formed:
Oxidation: The oxidation of 2-Hydroxyethyl 2-bromoisobutyrate can yield carboxylic acids or ketones.
Reduction: Reduction reactions typically produce alcohols or amines.
Substitution: Substitution reactions can lead to the formation of azides, iodides, or other substituted derivatives.
相似化合物的比较
2-Hydroxyethyl 2-bromoisobutyrate is compared with other similar compounds to highlight its uniqueness:
Ethyl α-bromoisobutyrate: Similar initiator used in ATRP, but lacks the hydroxy group, which provides additional functionality.
2-Azidoethyl 2-bromoisobutyrate: Another ATRP initiator with an azide group instead of a hydroxy group, used for different polymerization processes.
2-Bromoisobutanoic acid N-hydroxysuccinimide ester: Used in peptide synthesis, but not suitable for ATRP.
These compounds share similarities in their use as initiators but differ in their functional groups and specific applications.
属性
IUPAC Name |
2-hydroxyethyl 2-bromo-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO3/c1-6(2,7)5(9)10-4-3-8/h8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXMVFDLNGKBSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
637032-56-5 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-bromo-2-methyl-1-oxopropyl)-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=637032-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70467247 | |
| Record name | 2-HYDROXYETHYL 2-BROMOISOBUTYRATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189324-13-8 | |
| Record name | 2-Hydroxyethyl 2-bromoisobutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189324-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-HYDROXYETHYL 2-BROMOISOBUTYRATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanoic acid, 2-bromo-2-methyl-, 2-hydroxyethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.182 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-Hydroxyethyl 2-bromoisobutyrate (HEBiB) serves as a versatile initiator in controlled radical polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP) [, , ]. Its bifunctional structure, featuring both a hydroxyl and a bromine atom, enables the synthesis of well-defined polymers with controlled molecular weights and architectures.
A: In ATRP, HEBiB acts as an initiator, providing the bromine atom necessary for the reversible activation-deactivation cycle that characterizes this polymerization technique [, ]. This control over radical generation allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions, which are crucial for tailoring material properties.
A: The hydroxyl group in HEBiB introduces additional functionality to the polymer chain end [, , ]. This opens avenues for further modification or functionalization of the synthesized polymers. For instance, the hydroxyl group can be used to attach other molecules, such as biomolecules or dyes, expanding the potential applications of the resulting materials.
A: HEBiB has been successfully employed in the synthesis of various polymers, including poly(ε-caprolactone) (PCL) [, ], poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA) [], poly(oligo(ethylene oxide) monomethyl ether methacrylate) (POEOMA) [], and poly(N-isopropylacrylamide) (PNIPAAM) []. These polymers find applications in diverse fields ranging from drug delivery systems to surface modifications.
A: HEBiB typically partners with copper-based catalysts complexed with ligands, such as CuBr/2,2’-bipyridine [, ]. The copper catalyst facilitates the reversible activation of the bromine atom in HEBiB, initiating the polymerization process. The ligand plays a crucial role in controlling the reactivity of the copper catalyst and influencing polymerization kinetics.
A: ATRP reactions with HEBiB can be conducted in various solvents, including water, methanol, and organic solvents like tetrahydrofuran [, , ]. The choice of solvent impacts the polymerization kinetics, solubility of the reactants, and ultimately the properties of the synthesized polymer. Research has explored the effects of water concentration on ATRP, revealing its influence on the activation-deactivation equilibrium constant [].
A: One identified limitation involves the incompatibility of HEBiB with monomers containing amine groups, such as dimethylaminoethyl methacrylate (DMAEMA) []. The amine groups can deactivate the tin-based catalysts typically used in conjunction with HEBiB for ring-opening polymerization. This necessitates a specific synthetic sequence where the DMAEMA block is polymerized after the other blocks.
A: Research on polymerization reactions utilizing HEBiB as an initiator has shown that the presence of excess ascorbate and oxygen can lead to the decomposition of HEBiB []. This decomposition can negatively impact the polymerization process and requires optimization strategies, such as the addition of sodium dodecyl sulfate (SDS) and pyruvate, to ensure efficient polymerization and accurate results.
A: A suite of analytical techniques is employed to characterize polymers synthesized using HEBiB, including Nuclear Magnetic Resonance (NMR) spectroscopy [, , , ], Fourier Transform Infrared (FTIR) spectroscopy [, , , ], Gel Permeation Chromatography (GPC) [, , , , ], and Thermogravimetric Analysis (TGA) [, , ]. These techniques provide information about the polymer's structure, molecular weight, composition, and thermal properties.
A: HEBiB, through its role in ATRP, enables the controlled synthesis of well-defined polymers with tailored properties. This has profound implications for various fields. For example, HEBiB has been used to functionalize multiwalled carbon nanotubes (MWCNTs) with polymers, improving their dispersibility and expanding their potential applications in areas like electronics and sensors [, ]. This highlights the crucial role of HEBiB in advancing material science and nanotechnology.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
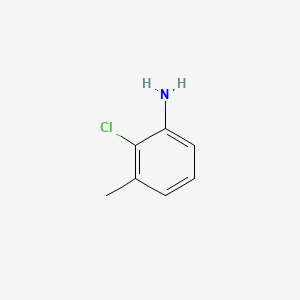

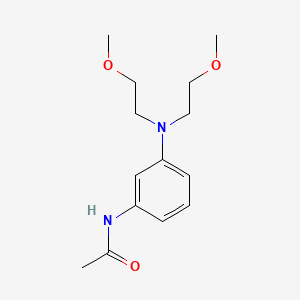
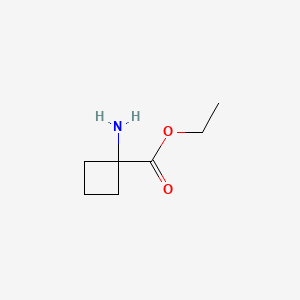

![4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B1589739.png)
![4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-fluoro-6-methoxy-3-quinolinecarbonitrile](/img/structure/B1589740.png)
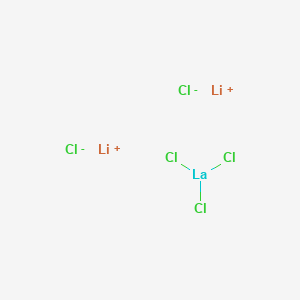
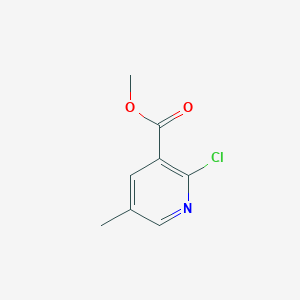
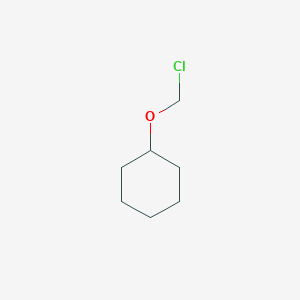
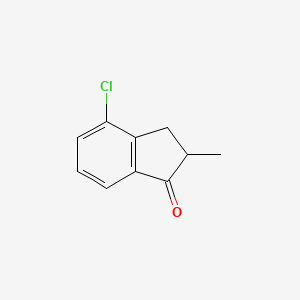
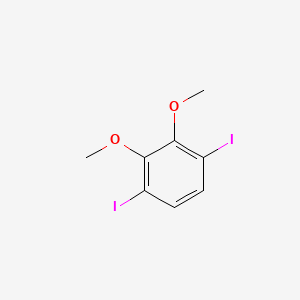
 (tricyclohexylphosphine)ruthenium(II)](/img/structure/B1589754.png)
